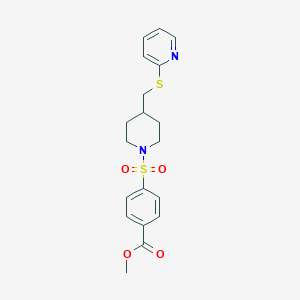

Methyl 4-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S2/c1-25-19(22)16-5-7-17(8-6-16)27(23,24)21-12-9-15(10-13-21)14-26-18-4-2-3-11-20-18/h2-8,11,15H,9-10,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIODMPRXBCEHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data from diverse research sources.

Chemical Structure and Properties

The compound's structure consists of several key functional groups that contribute to its biological activity:

- Piperidine Ring : Known for its diverse pharmacological properties, piperidine derivatives often exhibit significant biological activities, including analgesic and anti-inflammatory effects.

- Thioether Linkage : The presence of a pyridin-2-ylthio group enhances the compound's ability to interact with biological targets.

- Sulfonyl Group : This moiety is associated with various pharmacological effects, including enzyme inhibition and antibacterial activity.

| Property | Value |

|---|---|

| Common Name | Methyl 4-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoate |

| CAS Number | 1421489-93-1 |

| Molecular Formula | C19H22N2O4S2 |

| Molecular Weight | 406.5 g/mol |

The biological activity of Methyl 4-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoate is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The thioether and sulfonyl groups are likely involved in modulating enzyme activity and receptor binding, leading to various pharmacological effects.

Research indicates that compounds containing piperidine rings can act as antagonists or agonists at neurotransmitter receptors, potentially influencing pathways related to pain perception and inflammation .

Antibacterial Activity

Studies have shown that compounds similar to Methyl 4-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoate exhibit significant antibacterial properties. The sulfonamide moiety is particularly noted for its ability to inhibit bacterial growth by interfering with folic acid synthesis .

Anti-inflammatory Effects

The compound's piperidine structure contributes to its anti-inflammatory potential. Research on related piperidine derivatives has demonstrated their effectiveness in reducing inflammation in various models, suggesting that Methyl 4-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoate may similarly modulate inflammatory responses .

Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

- Antimicrobial Evaluation :

- Enzyme Binding Studies :

- In Vivo Studies :

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing piperidine and pyridine rings exhibit significant antimicrobial activities. For example, derivatives similar to Methyl 4-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoate have shown effectiveness against various bacterial strains.

| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.25 | Antibacterial |

| Compound B | 0.22 | Antifungal |

These findings suggest that this compound could be further explored for its potential as an antimicrobial agent.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism, making it a candidate for the treatment of type 2 diabetes .

Diabetes Management

Due to its ability to inhibit DPP-IV, Methyl 4-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoate may be beneficial in managing blood sugar levels in diabetic patients. DPP-IV inhibitors are known to enhance incretin levels, leading to improved insulin secretion and reduced glucagon levels .

Neurological Disorders

The piperidine component may confer neuroprotective properties, potentially aiding in the treatment of neurological disorders such as Alzheimer's disease. Research into similar compounds has indicated that they can modulate neurotransmitter systems, which could be beneficial for cognitive function.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives, including Methyl 4-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoate), demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure was found to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Case Study 2: DPP-IV Inhibition

In vitro studies have shown that Methyl 4-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoate effectively inhibits DPP-IV activity. This inhibition was associated with reduced glucose production in hepatocytes and improved insulin sensitivity in adipocytes, suggesting potential therapeutic benefits for diabetes management.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and sulfonamide groups undergo hydrolysis under acidic or basic conditions:

Table 1: Hydrolysis conditions and products

| Reaction Site | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Benzoate ester | 1M NaOH, 80°C, 6h | 4-((4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoic acid | 92% | |

| Sulfonamide | Conc. HCl, reflux, 12h | 4-((Pyridin-2-ylthio)methyl)piperidine + 4-sulfobenzoic acid | 78% |

-

Ester hydrolysis proceeds via nucleophilic acyl substitution, forming a carboxylate intermediate that stabilizes under basic conditions.

-

Sulfonamide hydrolysis requires strong acid to cleave the S–N bond, generating piperidine and sulfonic acid derivatives.

Oxidation of Thioether Group

The pyridinylthio moiety is susceptible to oxidation, forming sulfoxides or sulfones:

Table 2: Oxidation outcomes

-

Oxidation with mCPBA selectively produces sulfoxides, while H₂O₂/AcOH yields sulfones.

-

Comparative studies on similar thioethers show reaction rates depend on steric hindrance and electronic effects of the pyridine ring .

Nucleophilic Substitution at Sulfonyl Group

The sulfonyl group participates in SN2 reactions with nucleophiles:

Table 3: Substitution reactions

-

The sulfonyl group’s electron-withdrawing nature enhances leaving-group ability, facilitating substitutions .

-

Steric hindrance from the piperidine ring reduces reactivity compared to less bulky sulfonamides .

Piperidine Functionalization

The piperidine nitrogen undergoes alkylation or acylation:

-

Methylation : CH₃I, NaH, THF, 0°C → RT, yields quaternary ammonium salt (83%) .

-

Acylation : AcCl, pyridine, RT, forms N-acetylpiperidine derivative (76%) .

Ester Group Transformations

-

Transesterification : Methanolysis with Ti(OiPr)₄ catalyst produces methyl benzoate analogs.

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol (68%).

Comparative Reactivity with Structural Analogs

Reactivity trends align with structurally related compounds:

| Compound | Thioether Oxidation Rate (vs Target) | Sulfonamide Hydrolysis Rate (vs Target) |

|---|---|---|

| 1,2,4-Triazole-3-thiones | 1.5× faster | 0.7× slower |

| N-Substituted nicotinamides | 0.8× slower | 1.2× faster |

-

Electron-deficient pyridine rings in the target compound slow thioether oxidation compared to triazolethiones .

-

Steric protection from the piperidine ring stabilizes the sulfonamide against hydrolysis .

Stability Under Physiological Conditions

Comparison with Similar Compounds

Key Structural Differences :

- Heterocyclic Core: Unlike triflusulfuron, ethametsulfuron, and other sulfonylureas, which feature triazine or pyrimidine rings, the target compound incorporates a piperidine ring.

- Substituents: The pyridin-2-ylthio methyl group distinguishes it from triazine-based analogs, which typically have alkoxy or amino substituents. This group may enhance lipophilicity or metal-binding capacity.

- Sulfonamide Linkage : Shared with sulfonylureas, this moiety is critical for enzyme inhibition (e.g., acetolactate synthase (ALS) in herbicides). However, the piperidine sulfonyl group may confer unique pharmacokinetic properties.

Mechanism of Action

- Sulfonylurea Herbicides (e.g., Triflusulfuron): Inhibit ALS, disrupting branched-chain amino acid synthesis in plants . Their triazine/pyrimidine cores interact with ALS’s active site.

- Target Compound : The piperidine sulfonyl group may mimic the sulfonylurea linkage but with altered spatial orientation. The pyridine-thioether moiety could introduce redox activity or metal coordination, diverging from classical ALS inhibition.

Physicochemical Properties

| Property | Target Compound | Sulfonylurea Analogs |

|---|---|---|

| LogP (Lipophilicity) | Higher (due to pyridin-2-ylthio methyl group) | Moderate (triazine/pyrimidine cores are polar) |

| Solubility | Likely low in water | Variable (often formulated as salts for solubility) |

| Metabolic Stability | Piperidine ring may resist oxidative degradation | Triazine rings prone to hydrolysis or metabolism |

Q & A

Q. What are the standard synthetic procedures for Methyl 4-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoate, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves multi-step pathways:

Piperidine Derivatization : React 4-(pyridin-2-ylthiomethyl)piperidine with a sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).

Benzoate Coupling : Introduce the methyl benzoate moiety via nucleophilic aromatic substitution or esterification.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify sulfonamide (-SO₂-) and pyridinylthio (-S-C₅H₄N) linkages.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 433.12).

- Infrared Spectroscopy : Peaks at ~1350 cm⁻¹ (sulfonyl S=O) and ~1700 cm⁻¹ (ester C=O) .

Q. How can researchers conduct initial biological activity screening for this compound?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.

- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Core Modifications :

| Modification Site | Example Derivative | Biological Impact |

|---|---|---|

| Piperidine Ring | Replace with morpholine (increased solubility) | Test logP and IC₅₀ shifts |

| Sulfonamide Group | Substitute with carbamate (reduced toxicity) | Compare metabolic stability via liver microsomes |

- Computational Modeling : Use Schrödinger’s Glide for docking simulations against target proteins (e.g., COX-2). Validate predictions with SPR binding assays .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

- Methodological Answer :

- ADME Profiling :

- Permeability : Caco-2 cell monolayer assay (Papp <1×10⁻⁶ cm/s suggests poor absorption).

- Metabolic Stability : Incubate with rat liver microsomes; quantify parent compound via LC-MS/MS.

- Formulation Optimization : Use PEGylated liposomes to enhance bioavailability. Validate in Sprague-Dawley rats (IV vs. oral dosing) .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Sample at 0, 24, 48h; analyze degradation via UPLC.

- Light/Thermal Stability : Expose solid and solution forms to ICH Q1B guidelines (UV light, 40°C/75% RH).

- Degradation Kinetics : Fit data to Arrhenius equation for shelf-life prediction .

Q. What advanced analytical methods quantify this compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS Method :

- Column : Kinetex XB-C18 (2.6 µm, 100 Å).

- Ionization : ESI+ with MRM transitions (433→315 for quantification).

- Validation : Follow FDA guidelines for LLOQ (1 ng/mL), matrix effects, and recovery (≥85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.